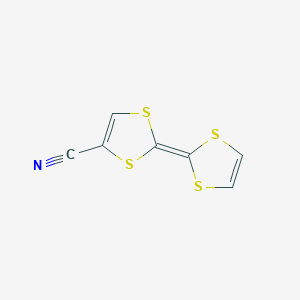
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiole rings connected by a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:
Temperature: Room temperature to 100°C
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid
Solvents: Solvent-free conditions or petroleum ether
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄)
Reduction: Using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with reagents like organolithium or Grignard reagents
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in organic solvents
Reduction: NaBH₄ in methanol, LiAlH₄ in ether
Substitution: Organolithium reagents in THF, Grignard reagents in ether
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or dithiols.
Scientific Research Applications
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets through its sulfur-containing rings. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar structure but with a different ring size
1,3-Dithiane: Contains an additional sulfur atom in the ring
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: Similar sulfur-containing heterocycle with different substituents
4,5-Dicyano-1,3-dithiol-2-one: Contains cyano groups and a different oxidation state
Uniqueness
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific combination of dithiole rings and a carbonitrile group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
173282-36-5 |
|---|---|
Molecular Formula |
C7H3NS4 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbonitrile |
InChI |
InChI=1S/C7H3NS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-2,4H |
InChI Key |
FBVXOINNGASTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)C#N)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)

![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)

![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)

![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)


